molecular formula C23H18FN3O2 B2872619 1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-01-3

1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2872619
CAS No.: 946252-01-3
M. Wt: 387.414
InChI Key: BWNXZSUBTKFDOW-UHFFFAOYSA-N
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Description

The compound 1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a 1,8-naphthyridine derivative characterized by a 4-fluorobenzyl substituent at position 1 and a 2-methylphenyl group on the amide moiety.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c1-15-5-2-3-7-20(15)26-22(28)19-13-17-6-4-12-25-21(17)27(23(19)29)14-16-8-10-18(24)11-9-16/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNXZSUBTKFDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorobenzylamine with a suitable naphthyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of automated synthesis platforms can help in the rapid production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

The target compound shares structural similarities with several 1,8-naphthyridine-3-carboxamide derivatives, differing primarily in substituents on the benzyl and aryl amide groups. These variations influence physicochemical properties, synthetic accessibility, and biological activity.

Structural and Physicochemical Comparisons

The table below summarizes key analogues and their properties:

Compound Name / ID Substituents (R1, R2) Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų) Key Features
Target Compound R1: 4-Fluorobenzyl, R2: 2-MePh 381.41* ~3.0† 6 ~58.7† Balanced lipophilicity, moderate polarity
1-(4-Chlorobenzyl)-N-(4-ClPh)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) R1: 4-ClBenzyl, R2: 4-ClPh 424.28 ~4.5‡ 5 ~50.1‡ Higher MW, Cl substituents increase logP
1-(4-Fluorobenzyl)-N-(2-MeOPh)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide R1: 4-FBenzyl, R2: 2-MeOPh 403.41 ~2.8‡ 6 ~58.7‡ Methoxy group enhances solubility
N-[(4-ClPh)methyl]-1-[(4-FPh)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide R1: 4-FBenzyl, R2: 4-ClBenzyl 421.86 4.00 5 50.09 Dual halogenation, high lipophilicity
1-[(4-FPh)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide R1: 4-FBenzyl, R2: oxolane-CH2 381.41 1.96 6 58.74 Oxolane moiety reduces logP

*Molecular weight calculated from formula C21H20FN3O3.
†Estimated based on structural analogues.
‡Calculated from empirical data in references.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity (logP)
  • In contrast, the target compound’s 4-fluorobenzyl and 2-methylphenyl groups result in a moderate logP (~3.0), balancing lipophilicity and solubility.
  • Polar Substituents : The oxolane-containing derivative exhibits the lowest logP (1.96), attributed to the oxygen-rich tetrahydrofuran ring, which improves hydrophilicity. Similarly, the methoxy group in the 2-methoxyphenyl analogue reduces logP (2.8) compared to the target’s methyl group.

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